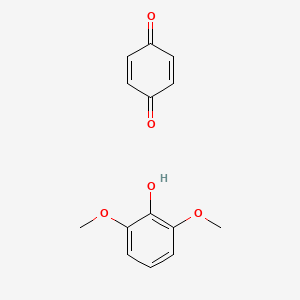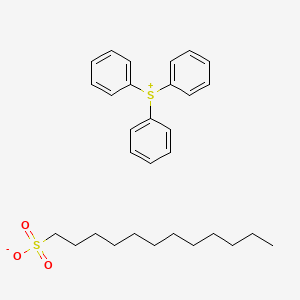
Triphenylsulfanium dodecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylsulfanium dodecane-1-sulfonate is an organic compound that belongs to the class of sulfonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a triphenylsulfanium cation and a dodecane-1-sulfonate anion, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium dodecane-1-sulfonate typically involves the reaction of triphenylsulfanium chloride with sodium dodecane-1-sulfonate. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3SCl+NaC12H25SO3→Ph3S+C12H25SO3−
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylsulfanium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or arylated sulfonium salts.
Wissenschaftliche Forschungsanwendungen
Triphenylsulfanium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents
Wirkmechanismus
The mechanism of action of triphenylsulfanium dodecane-1-sulfonate involves its interaction with molecular targets through its sulfonium and sulfonate groups. The compound can form ionic bonds with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenylsulfonium triflate
- Triphenylsulfonium nonaflate
- Sodium dodecyl benzene sulfonate
Uniqueness
Triphenylsulfanium dodecane-1-sulfonate is unique due to its combination of a bulky triphenylsulfanium cation and a long-chain dodecane-1-sulfonate anion. This structure imparts distinct amphiphilic properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions .
Eigenschaften
CAS-Nummer |
565469-26-3 |
|---|---|
Molekularformel |
C30H40O3S2 |
Molekulargewicht |
512.8 g/mol |
IUPAC-Name |
dodecane-1-sulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H26O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h1-15H;2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
InChI-Schlüssel |
JRBMRCCUPJKYSR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)
![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)
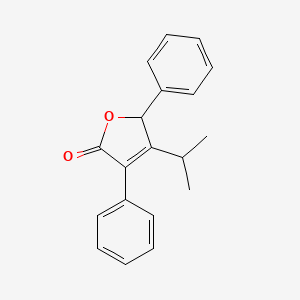



![L-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14214434.png)
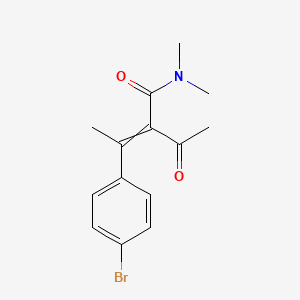
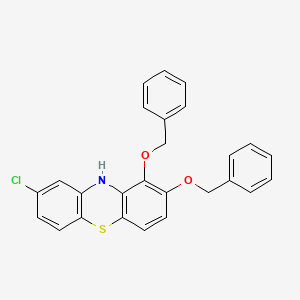
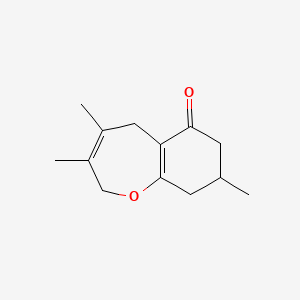
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
